molecular formula C13H18N4O2 B2670564 1-Cbz-4-carbamimidoylpiperazine CAS No. 279668-63-2

1-Cbz-4-carbamimidoylpiperazine

Cat. No. B2670564
M. Wt: 262.313
InChI Key: YZQVHXJHBNPJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cbz-4-piperidone is a white to pale yellow compound . The CAS number of 1-Cbz-4-piperidone is 19099-93-5, the molecular formula is C13H15NO3 .


Synthesis Analysis

The synthetic route of 1-Cbz-4-piperidone involves the use of 4,4-piperidinediol hydrochloride, Na2CO3, and CbzCl . The mixture is stirred at room temperature for 9 hours, then diluted with AcOEt and aqueous Na2CO3 . The residue is purified by flash column chromatography .


Physical And Chemical Properties Analysis

1-Cbz-4-piperidone has a molecular weight of 233.26, a melting point of 38-41°C, and a boiling point of 114-140 °C/0.25 mmHg (lit.) . It is soluble in Chloroform, dichloromethane, ethyl Acetate, methanol .

Scientific Research Applications

Another compound, “1-Benzyl-4-piperidone”, is used as a building block in the synthesis of various medicinal compounds . It’s possible that “1-Cbz-4-carbamimidoylpiperazine” could have similar uses, but without specific research or data, it’s hard to say for sure.

Safety And Hazards

While specific safety and hazard information for 1-Cbz-4-carbamimidoylpiperazine is not available, 1-Cbz-4-Piperidone is advised for R&D use only and not for medicinal, household or other use . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 4-carbamimidoylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c14-12(15)16-6-8-17(9-7-16)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQVHXJHBNPJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=N)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-4-carbamimidoylpiperazine

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